![molecular formula C17H15N3O7 B4114778 dimethyl 5-({[(4-nitrophenyl)amino]carbonyl}amino)isophthalate](/img/structure/B4114778.png)
dimethyl 5-({[(4-nitrophenyl)amino]carbonyl}amino)isophthalate
Overview
Description
Dimethyl 5-({[(4-nitrophenyl)amino]carbonyl}amino)isophthalate, also known as DMAPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMAPA is a derivative of isophthalic acid and contains a nitrophenyl group and an amino group.
Mechanism of Action
The mechanism of action of dimethyl 5-({[(4-nitrophenyl)amino]carbonyl}amino)isophthalate is not fully understood, but it is believed to involve the interaction of the nitrophenyl and amino groups with other molecules. The nitrophenyl group is thought to be involved in electron transfer reactions, while the amino group is believed to be involved in hydrogen bonding.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of dimethyl 5-({[(4-nitrophenyl)amino]carbonyl}amino)isophthalate, as it has primarily been studied for its applications in materials science, drug delivery, and catalysis. However, some studies have suggested that dimethyl 5-({[(4-nitrophenyl)amino]carbonyl}amino)isophthalate may have cytotoxic effects on cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of using dimethyl 5-({[(4-nitrophenyl)amino]carbonyl}amino)isophthalate in lab experiments is its versatility, as it can be used in a variety of applications. Additionally, dimethyl 5-({[(4-nitrophenyl)amino]carbonyl}amino)isophthalate is relatively easy to synthesize and is stable under a wide range of conditions. However, one limitation of using dimethyl 5-({[(4-nitrophenyl)amino]carbonyl}amino)isophthalate is that it can be difficult to work with due to its high reactivity.
Future Directions
There are several future directions for research on dimethyl 5-({[(4-nitrophenyl)amino]carbonyl}amino)isophthalate, including the development of new applications in materials science, drug delivery, and catalysis. Additionally, further studies are needed to fully understand the mechanism of action of dimethyl 5-({[(4-nitrophenyl)amino]carbonyl}amino)isophthalate and its potential cytotoxic effects on cancer cells. Finally, research on the synthesis of dimethyl 5-({[(4-nitrophenyl)amino]carbonyl}amino)isophthalate and its derivatives may lead to the development of new and improved methods for the production of MOFs and other materials.
Scientific Research Applications
Dimethyl 5-({[(4-nitrophenyl)amino]carbonyl}amino)isophthalate has been studied extensively for its potential applications in various fields, including materials science, drug delivery, and catalysis. In materials science, dimethyl 5-({[(4-nitrophenyl)amino]carbonyl}amino)isophthalate has been used as a building block for the synthesis of metal-organic frameworks (MOFs), which have potential applications in gas storage and separation. In drug delivery, dimethyl 5-({[(4-nitrophenyl)amino]carbonyl}amino)isophthalate has been used as a carrier for the delivery of anticancer drugs, such as doxorubicin. In catalysis, dimethyl 5-({[(4-nitrophenyl)amino]carbonyl}amino)isophthalate has been used as a catalyst for various reactions, including the synthesis of esters and amides.
properties
IUPAC Name |
dimethyl 5-[(4-nitrophenyl)carbamoylamino]benzene-1,3-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O7/c1-26-15(21)10-7-11(16(22)27-2)9-13(8-10)19-17(23)18-12-3-5-14(6-4-12)20(24)25/h3-9H,1-2H3,(H2,18,19,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZQRBBILPCXXPL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)NC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-Dimethoxycarbonylphenyl)-N'-(4-nitrophenyl)urea |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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